molecular formula C10H17NOS B13332218 N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide

N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide

Katalognummer: B13332218
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: HCMDCPMQLNNMFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide is an organic compound with a unique structure that combines a cyclobutane ring and a thietane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylthietane-3-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted amides

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.

    Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,6-Dimethylphenyl)cyclobutanecarboxamide
  • N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide
  • N-[(2R,3S,6R)-2-(hydroxymethyl)-6-[2-oxo-2-[(1R)-1-phenylethyl]amino]ethyl]-3,6-dihydro-2H-pyran-3-yl]cyclobutanecarboxamide

Uniqueness

N-(2,2-Dimethylthietan-3-yl)cyclobutanecarboxamide stands out due to its combination of a cyclobutane ring and a thietane ring, which imparts unique chemical and physical properties

Eigenschaften

Molekularformel

C10H17NOS

Molekulargewicht

199.32 g/mol

IUPAC-Name

N-(2,2-dimethylthietan-3-yl)cyclobutanecarboxamide

InChI

InChI=1S/C10H17NOS/c1-10(2)8(6-13-10)11-9(12)7-4-3-5-7/h7-8H,3-6H2,1-2H3,(H,11,12)

InChI-Schlüssel

HCMDCPMQLNNMFI-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CS1)NC(=O)C2CCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.